1,4-dimethyl 2-(3-methoxybenzamido)benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-dimethyl 2-(3-methoxybenzamido)benzene-1,4-dicarboxylate is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of two methyl groups, a methoxybenzamido group, and two carboxylate groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl 2-(3-methoxybenzamido)benzene-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 1,4-dimethylbenzene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines.
Amidation: The amines react with 3-methoxybenzoic acid to form the methoxybenzamido group.
Esterification: Finally, the carboxyl groups are esterified to form the dicarboxylate ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl 2-(3-methoxybenzamido)benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Formation of 1,4-dicarboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1,4-dimethyl 2-(3-methoxybenzamido)benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-dimethyl 2-(3-methoxybenzamido)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The methoxybenzamido group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The carboxylate groups may also interact with metal ions, affecting their biological availability and function.
Comparison with Similar Compounds
Similar Compounds
1,4-dimethylbenzene-1,4-dicarboxylate: Lacks the methoxybenzamido group, resulting in different chemical properties and reactivity.
2,3-dimethoxybenzamide: Contains methoxy groups on the benzene ring but lacks the dicarboxylate ester groups.
Uniqueness
1,4-dimethyl 2-(3-methoxybenzamido)benzene-1,4-dicarboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
dimethyl 2-[(3-methoxybenzoyl)amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-23-13-6-4-5-11(9-13)16(20)19-15-10-12(17(21)24-2)7-8-14(15)18(22)25-3/h4-10H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGVKNXOENSVJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.